molecular formula C10H16ClNO B13099809 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone CAS No. 50669-68-6

2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone

Cat. No.: B13099809
CAS No.: 50669-68-6
M. Wt: 201.69 g/mol
InChI Key: XFOUKPLRYJKKIB-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and IUPAC Nomenclature

This compound belongs to the chloroindole family, a subclass of indole derivatives characterized by a chlorine substituent and a ketone functional group. Its IUPAC name systematically describes its structure:

  • Root : "Octahydro-1H-indole" denotes a fully saturated indole ring system with eight hydrogen atoms.
  • Substituents : "2-Chloro" specifies a chlorine atom at position 2 of the ethanone moiety, while "(3aR,7aR)" defines the stereochemistry of the two bridgehead carbons in the indoline system.

The molecular structure integrates a bicyclic octahydroindole core fused to a chlorinated acetyl group, as illustrated by its SMILES notation: $$ \text{C1CN(C2=CC=CC=C21)C(=O)CCl} $$ . This configuration distinguishes it from simpler indoline derivatives, such as 1-(2-Chloroacetyl)indoline (C10H10ClNO), which lacks full saturation.

Table 1: Comparative Nomenclature of Related Compounds

Compound Name Molecular Formula Key Structural Features
This compound C10H12ClN Fully saturated indole, stereospecific chloroethyl ketone
1-(2-Chloroacetyl)indoline C10H10ClNO Partially unsaturated indoline, chloroacetyl group
Octahydroindole-2-carboxylic acid C9H15NO2 Carboxylic acid substituent, saturated indole

The stereochemical descriptors (3aR,7aR) are critical for distinguishing this compound from diastereomers, as demonstrated in the synthesis of rel-(3aR,7aR)-octahydro-2H-indol-2-one.

Historical Context in Heterocyclic Chemistry Research

The exploration of octahydroindole derivatives began in the mid-20th century, driven by interest in their conformational rigidity and potential as pharmacophores. Early work focused on simpler analogs like octahydroindole-2-carboxylic acid (CAS 80875-98-5), which provided foundational insights into the stereoelectronic properties of saturated nitrogen heterocycles.

The introduction of halogenated ethanone groups, as seen in this compound, emerged in the 1990s alongside advances in asymmetric synthesis. Researchers leveraged transition-metal catalysis and chiral auxiliaries to achieve the precise (3aR,7aR) configuration, a milestone documented in studies of related compounds like cis-octahydro-2H-indol-2-one.

Table 2: Key Milestones in Octahydroindole Derivative Research

Decade Development Impact on Current Compound
1980s Synthesis of octahydroindole carboxylic acids Established methods for ring saturation
1990s Asymmetric hydrogenation techniques Enabled stereospecific synthesis of (3aR,7aR) isomers
2000s Chloroacetyl group incorporation Expanded reactivity for nucleophilic substitutions

The compound’s structural complexity reflects broader trends in heterocyclic chemistry, where saturation and stereochemical control are employed to modulate bioactivity and physicochemical properties. Its kinship to indoline-based pharmaceuticals, such as indapamide and silodosin, underscores the therapeutic potential of this structural class.

Properties

CAS No.

50669-68-6

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-[(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-2-chloroethanone

InChI

InChI=1S/C10H16ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h8-9H,1-7H2/t8-,9-/m1/s1

InChI Key

XFOUKPLRYJKKIB-RKDXNWHRSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CCN2C(=O)CCl

Canonical SMILES

C1CCC2C(C1)CCN2C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1H-indole and chloroacetyl chloride.

    Formation of Octahydroindole: The indole undergoes hydrogenation under high pressure in the presence of a suitable catalyst (e.g., palladium on carbon) to form octahydroindole.

    Chlorination: The octahydroindole is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroethyl ketone group, yielding the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Substituted ethanone derivatives.

    Reduction: 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanol.

    Oxidation: 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanoic acid.

Scientific Research Applications

2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by forming covalent bonds with active site residues or alter receptor function by binding to specific sites.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Core Structure Substituents Stereochemistry Key Features
2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone C₁₀H₁₄ClNO Octahydroindole (saturated) None (3aR,7aR) Non-planar, rigid bicyclic system; reduced aromaticity
2-Chloro-1-(1H-indol-3-yl)ethanone (2XR) C₁₀H₈ClNO Indole (aromatic) None N/A Planar structure; strong hydrogen-bonding in crystals
2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone C₁₀H₇Cl₂NO Indole (aromatic) 7-Cl substituent N/A Increased electrophilicity due to electron-withdrawing Cl; lower yield (11%)
2-Chloro-1-(3-fluorophenyl)ethanone C₈H₆ClFO Phenyl ring 3-F substituent N/A High reactivity as an acylating agent; used in carbon-heteroatom bond formation
2-Chloro-1-(3-hydroxyphenyl)ethanone C₈H₇ClO₂ Phenyl ring 3-OH substituent N/A Planar dimers via O–H⋯O hydrogen bonds; used in organic synthesis

Crystallographic and Physical Properties

  • Octahydroindole Derivative: The saturated bicyclic system likely results in a non-planar conformation, reducing π-π stacking interactions and increasing solubility in non-polar solvents compared to aromatic analogs .
  • Planar Indole/Phenyl Derivatives: Compounds like 2XR and 2-chloro-1-(3-hydroxyphenyl)ethanone form hydrogen-bonded dimers or planar crystals, enhancing thermal stability .

Data Tables

Table 1: Comparative Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
Target Compound 199.68 Not reported Not reported Moderate in organic solvents
2-Chloro-1-(1H-indol-3-yl)ethanone (2XR) 193.63 Not reported Not reported Low in water
2-Chloro-1-(3-hydroxyphenyl)ethanone 170.59 Not reported 325.8 (at 760 mmHg) Soluble in DMSO

Biological Activity

2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone, also known by its CAS number 50669-68-6, is a compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and potential therapeutic applications.

The molecular formula of this compound is C10_{10}H16_{16}ClNO, with a molecular weight of approximately 201.693 g/mol. Below is a summary of its physical properties:

PropertyValue
CAS Number50669-68-6
Molecular Weight201.693 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point324.7 ± 25.0 °C
Flash Point150.2 ± 23.2 °C
LogP1.95

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound demonstrate significant antimicrobial effects against various pathogens. For instance, indole derivatives have been shown to inhibit bacterial growth through disruption of cell membrane integrity and interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is particularly relevant in the context of chronic inflammatory diseases, where such modulation could lead to therapeutic benefits.

Case Studies

Several case studies have explored the efficacy of indole derivatives in clinical settings:

  • Case Study on Inflammation : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory potential of indole derivatives, including compounds structurally related to this compound. Results indicated a dose-dependent reduction in inflammation markers in animal models .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of indole-based compounds against resistant strains of bacteria. The findings highlighted significant activity against Staphylococcus aureus and Escherichia coli, suggesting that these compounds could serve as lead candidates for developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.